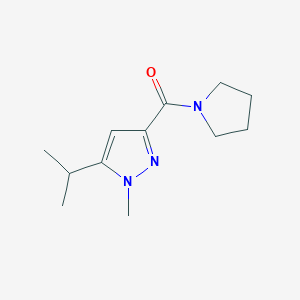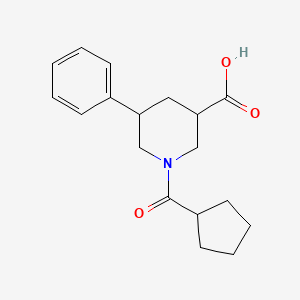![molecular formula C13H25NO3 B7560884 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one, also known as MMB-2201, is a synthetic cannabinoid that has been widely used as a research chemical. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of cannabis. In recent years, MMB-2201 has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids.
Mécanisme D'action
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are located throughout the body and are responsible for regulating various physiological processes such as pain perception, inflammation, and mood. By binding to these receptors, 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one can modulate the activity of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body.
Biochemical and Physiological Effects:
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, decreased GABA release, and increased cAMP levels. These effects are thought to be responsible for the drug's psychoactive and therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, the drug's synthetic nature and lack of long-term safety data make it difficult to extrapolate its effects to humans, and caution should be exercised when interpreting its results.
Orientations Futures
Further research on 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one is needed to fully understand its therapeutic potential and safety profile. Some future directions for research include investigating the drug's effects on different physiological systems, elucidating its mechanism of action, and exploring its potential as a treatment for various medical conditions. Additionally, more studies are needed to assess the long-term safety of 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one and its potential for abuse.
Méthodes De Synthèse
The synthesis of 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one involves the reaction of 1-(5-fluoropentyl)-3-(2-methoxyphenyl)indole with 3-(2-methoxyethyl)-1-piperidinyl)-1-butanol in the presence of a Lewis acid catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one.
Applications De Recherche Scientifique
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various medical conditions such as chronic pain, anxiety disorders, and inflammation-related diseases.
Propriétés
IUPAC Name |
1-[3-(2-methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-11(2)9-13(15)14-6-4-5-12(10-14)17-8-7-16-3/h11-12H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJHHCJYRZHDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)OCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


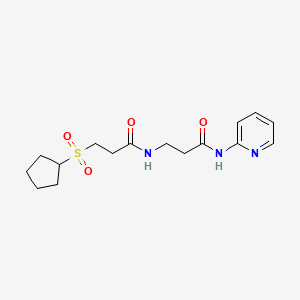
![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
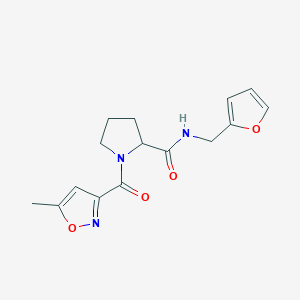
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B7560870.png)
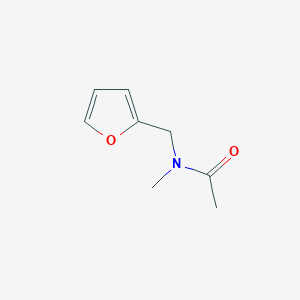

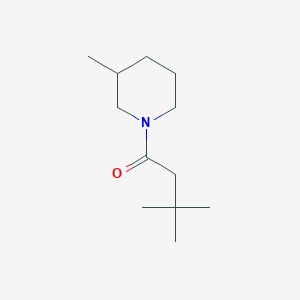
![2-oxo-N-[2-[4-(2-oxo-1H-pyridine-3-carbonyl)piperazin-1-yl]sulfonylethyl]-1H-pyridine-3-carboxamide](/img/structure/B7560890.png)
